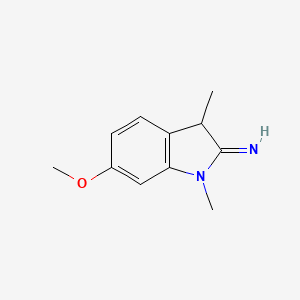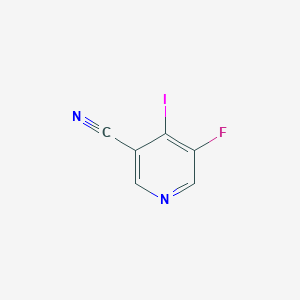
6-Methoxy-1,3-dimethylindolin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,3-dimethylindolin-2-imine is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methoxy group at the 6th position, and two methyl groups at the 1st and 3rd positions of the indolin-2-imine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-dimethylindolin-2-imine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and appropriate methylating agents.
Methylation: The indole ring is methylated at the 1st and 3rd positions using methyl iodide in the presence of a strong base like sodium hydride.
Formation of Imine: The resulting 6-methoxy-1,3-dimethylindole is then reacted with an appropriate amine, such as ammonia or a primary amine, under acidic conditions to form the imine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that enhance reaction rates and yields is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,3-dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Oxindole derivatives with potential biological activity.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
6-Methoxy-1,3-dimethylindolin-2-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyindole: Lacks the methyl groups at the 1st and 3rd positions.
1,3-Dimethylindole: Lacks the methoxy group at the 6th position.
2-Methylindole: Has a methyl group at the 2nd position instead of the 1st and 3rd positions.
Uniqueness
6-Methoxy-1,3-dimethylindolin-2-imine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
6-methoxy-1,3-dimethyl-3H-indol-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-7-9-5-4-8(14-3)6-10(9)13(2)11(7)12/h4-7,12H,1-3H3 |
Clé InChI |
FDMZUVHKEKQUCA-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=C(C=C2)OC)N(C1=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)




![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)





